![molecular formula C13H8F10O2 B6292744 3-[2'-(Perfluoropropoxy)-1',1',2'-trifluoroethoxy]vinylbenzene; 97% CAS No. 129051-93-0](/img/structure/B6292744.png)
3-[2'-(Perfluoropropoxy)-1',1',2'-trifluoroethoxy]vinylbenzene; 97%
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Overview
Description
3-[2'-(Perfluoropropoxy)-1',1',2'-trifluoroethoxy]vinylbenzene; 97% (3-PPTVE) is a fluorinated compound with a wide range of applications in scientific research. Due to its unique properties, it has been used in a variety of studies in fields such as organic chemistry, biochemistry, and pharmacology.
Scientific Research Applications
3-[2'-(Perfluoropropoxy)-1',1',2'-trifluoroethoxy]vinylbenzene; 97% has been used in a variety of scientific research applications. In organic chemistry, it has been used as a model compound for studying the reactivity of perfluoroalkyl groups. In biochemistry, it has been used in studies of the effects of fluorinated compounds on enzymes. In pharmacology, it has been used to study the effects of fluorinated compounds on drug-receptor interactions.
Mechanism Of Action
The mechanism of action of 3-[2'-(Perfluoropropoxy)-1',1',2'-trifluoroethoxy]vinylbenzene; 97% is not yet fully understood. However, it is believed that the perfluoroalkyl group of the compound interacts with enzymes or other molecules in the body, resulting in changes in their structure and function. This interaction can lead to changes in the biochemical and physiological effects of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[2'-(Perfluoropropoxy)-1',1',2'-trifluoroethoxy]vinylbenzene; 97% are not yet fully understood. However, studies have shown that the compound can interact with enzymes, resulting in changes in their activity and structure. In addition, the compound has been shown to interact with drug-receptor interactions, resulting in changes in the pharmacological effects of the drug.
Advantages And Limitations For Lab Experiments
The advantages of using 3-[2'-(Perfluoropropoxy)-1',1',2'-trifluoroethoxy]vinylbenzene; 97% in laboratory experiments include its high reactivity, low cost, and low toxicity. However, there are some limitations to using this compound in experiments. For example, the compound is not water soluble, so it must be dissolved in a solvent before it can be used. In addition, the compound is not very stable and can decompose over time.
Future Directions
There are a number of potential future directions for 3-[2'-(Perfluoropropoxy)-1',1',2'-trifluoroethoxy]vinylbenzene; 97%. These include further studies on its mechanism of action and biochemical and physiological effects, as well as its potential applications in drug-receptor interactions. In addition, further research could be conducted on the synthesis of the compound and its use in organic chemistry. Finally, further research could be conducted on the potential toxicity of the compound and its effects on the environment.
Synthesis Methods
The synthesis of 3-[2'-(Perfluoropropoxy)-1',1',2'-trifluoroethoxy]vinylbenzene; 97% is achieved through a two-step process. The first step involves the preparation of the precursor, 2'-(perfluoropropoxy)-1',1',2'-trifluoroethanol (PPTVE), which is then converted to 3-[2'-(Perfluoropropoxy)-1',1',2'-trifluoroethoxy]vinylbenzene; 97% in the second step. PPTVE is prepared via a nucleophilic substitution reaction between 1,1,2-trifluoroethanol and a perfluorinated alkyl iodide. The second step involves the conversion of PPTVE to 3-[2'-(Perfluoropropoxy)-1',1',2'-trifluoroethoxy]vinylbenzene; 97% through a reaction with vinylbenzene and a palladium catalyst.
properties
IUPAC Name |
1-ethenyl-3-[1,1,2-trifluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)ethoxy]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F10O2/c1-2-7-4-3-5-8(6-7)24-10(15,16)9(14)25-13(22,23)11(17,18)12(19,20)21/h2-6,9H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNVBLQWKUBBSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC=C1)OC(C(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40896525 |
Source
|
Record name | 1-Ethenyl-3-[1,1,2-trifluoro-2-(heptafluoropropoxy)ethoxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40896525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethenyl-3-[1,1,2-trifluoro-2-(heptafluoropropoxy)ethoxy]benzene | |
CAS RN |
129051-93-0 |
Source
|
Record name | 1-Ethenyl-3-[1,1,2-trifluoro-2-(heptafluoropropoxy)ethoxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40896525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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